molecular formula C9H4BrCl3O B14750867 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene CAS No. 777-09-3

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene

Cat. No.: B14750867
CAS No.: 777-09-3
M. Wt: 314.4 g/mol
InChI Key: JSKMIAJKCQXFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene is an organic compound characterized by the presence of a bromoprop-2-yn-1-yloxy group attached to a trichlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene typically involves the reaction of 2,4,5-trichlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene involves its interaction with specific molecular targets. The bromoprop-2-yn-1-yloxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene is unique due to the presence of both the bromoprop-2-yn-1-yloxy group and the trichlorobenzene ring.

Properties

CAS No.

777-09-3

Molecular Formula

C9H4BrCl3O

Molecular Weight

314.4 g/mol

IUPAC Name

1-(3-bromoprop-2-ynoxy)-2,4,5-trichlorobenzene

InChI

InChI=1S/C9H4BrCl3O/c10-2-1-3-14-9-5-7(12)6(11)4-8(9)13/h4-5H,3H2

InChI Key

JSKMIAJKCQXFBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.